Toltrazuril sulfoxide

Description

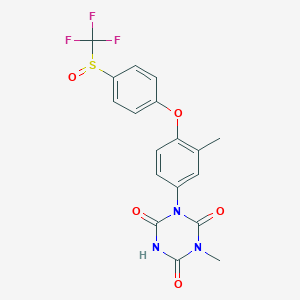

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O5S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)29-12-4-6-13(7-5-12)30(28)18(19,20)21/h3-9H,1-2H3,(H,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKYIPKCLAUFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437844 | |

| Record name | Toltrazuril sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69004-15-5 | |

| Record name | Toltrazuril sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Toltrazuril sulfoxide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toltrazuril sulfoxide is a primary and active metabolite of toltrazuril, a broad-spectrum antiprotozoal agent widely used in veterinary medicine to treat and control coccidiosis in poultry and livestock.[1][2][3] Understanding the chemical structure, properties, and biological interactions of this compound is crucial for the development of more effective therapeutic strategies against apicomplexan parasites. This technical guide provides an in-depth overview of this compound, including its chemical properties, metabolic pathway, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound is formed in vivo through the oxidation of toltrazuril.[1][4] It is an intermediate metabolite that is subsequently metabolized to toltrazuril sulfone (ponazuril).[1][4] The chemical structure of this compound is characterized by a triazinetrione ring system linked to a substituted phenyl ether with a trifluoromethylsulfinyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 1-Methyl-3-[3-methyl-4-[4-[(trifluoromethyl)sulfinyl]phenoxy]phenyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | [5] |

| CAS Number | 69004-15-5 | [5] |

| Molecular Formula | C₁₈H₁₄F₃N₃O₅S | [5] |

| Molecular Weight | 441.38 g/mol | [5] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 120.5-122.4 °C | [5] |

| Solubility | Soluble in DMSO (250 mg/mL with ultrasonic assistance) | [6] |

| Sparingly soluble in aqueous buffers | [7] | |

| Soluble in acetonitrile | [8] |

Metabolic Pathway

Toltrazuril undergoes metabolic transformation in the animal body, primarily in the liver, to form its major metabolites, this compound and toltrazuril sulfone. This metabolic process is a key aspect of its pharmacokinetic profile.

Mechanism of Action

The precise mechanism of action of toltrazuril and its metabolites is not fully elucidated, but it is known to be effective against all intracellular development stages of coccidia.[2][9] The primary targets are believed to be crucial cellular processes within the parasite, leading to the disruption of its life cycle.

The proposed mechanism involves:

-

Interference with Nuclear Division: Toltrazuril and its metabolites disrupt the normal process of nuclear division in both schizonts and macrogametes of the parasite.[2][3][9]

-

Inhibition of Mitochondrial Respiration: The compounds are thought to interfere with the mitochondrial respiratory chain of the parasite, leading to a disruption of its energy metabolism.[2][10]

This dual action ultimately leads to the death of the parasite.

Experimental Protocols

Analytical Determination of this compound in Biological and Environmental Matrices

A common method for the quantification of this compound is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[11][12]

Sample Preparation (General Workflow):

-

Extraction: The sample (e.g., plasma, tissue, soil, water) is extracted with a suitable organic solvent, such as acetonitrile.[12]

-

Clean-up: The extract is purified to remove interfering substances. This can be achieved using Solid-Phase Extraction (SPE) with a C18 cartridge.[12]

-

Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a solvent compatible with the HPLC mobile phase.

HPLC-MS/MS Conditions (Example):

-

HPLC Column: C18 reversed-phase column.[12]

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid).

-

Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in negative mode.[12]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

In Vivo Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of toltrazuril and its metabolites.

Typical Experimental Design:

-

Animal Model: Select an appropriate animal model (e.g., pigs, rabbits, goats).[4][13][14]

-

Drug Administration: Administer a single oral dose of toltrazuril to the animals.[4][13]

-

Sample Collection: Collect blood samples at predetermined time points.

-

Sample Processing: Separate plasma from the blood samples.

-

Analysis: Quantify the concentrations of toltrazuril, this compound, and toltrazuril sulfone in the plasma samples using a validated analytical method (as described above).

-

Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t₁/₂).

Table 2: Example Pharmacokinetic Parameters of Toltrazuril Metabolites in Pigs (20 mg/kg oral dose)

| Metabolite | Cmax (µg/mL) | Tmax (hr) | Half-life (hr) | Reference |

| This compound | ~4.0 | ~24 | 53.2 | [4] |

| Toltrazuril Sulfone | ~8.7 | ~120 | 245 | [4] |

Conclusion

This compound, as an active metabolite of toltrazuril, plays a significant role in the therapeutic efficacy of the parent drug against coccidiosis. Its chemical properties, metabolic fate, and mechanism of action provide a foundation for further research into the development of novel antiprotozoal agents. The experimental protocols outlined in this guide offer a starting point for researchers and drug development professionals working in this field. A thorough understanding of these aspects is critical for optimizing treatment regimens and addressing potential issues of drug resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Toltrazuril - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics of toltrazuril and its metabolites, this compound and toltrazuril sulfone, after a single oral administration to pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Analytica Chemie [analyticachemie.in]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. hpc-standards.com [hpc-standards.com]

- 9. nbinno.com [nbinno.com]

- 10. sdhopebiotech.com [sdhopebiotech.com]

- 11. Development of an analytical methodology for the determination of the antiparasitic drug toltrazuril and its two metabolites in surface water, soil and animal manure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fast liquid chromatography/tandem mass spectrometry (highly selective selected reaction monitoring) for the determination of toltrazuril and its metabolites in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. actavet.vfu.cz [actavet.vfu.cz]

- 14. Pharmacokinetics of toltrazuril and its metabolites after oral and parenteral administration of novel oil-based suspension based on micro-environmental pH-modifying solid dispersion in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Toltrazuril Sulfoxide Against Apicomplexan Parasites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toltrazuril and its primary active metabolite, toltrazuril sulfoxide (ponazuril), are broad-spectrum triazinetrione anticoccidial agents with potent activity against a wide range of apicomplexan parasites. These parasites, which include genera such as Eimeria, Toxoplasma, Neospora, and Cryptosporidium, are responsible for significant diseases in both veterinary and human medicine. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its effects on parasite biochemistry, cellular structure, and gene expression. The information presented is supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate a deeper understanding for research and drug development purposes.

Quantitative Data on the Efficacy of Toltrazuril and its Metabolites

The following tables summarize the in vitro efficacy of toltrazuril and its metabolites against various apicomplexan parasites, providing key quantitative metrics for comparison.

| Compound | Parasite | Metric | Value | Reference |

| Ponazuril | Toxoplasma gondii | Significant inhibition of tachyzoite production | 0.1, 1.0, 5.0 µg/mL | [1] |

| Ponazuril | Neospora caninum | Inhibition of tachyzoite development | 5 µg/mL | [2] |

| Ponazuril | Cryptosporidium parvum | Significant anticryptosporidial activity | 20 µM | [3] |

| Toltrazuril | Eimeria tenella | Improved bodyweight gain and survival | 37.5, 75, 150 ppm (in drinking water) | [4] |

| Toltrazuril | Neospora caninum | 91% reduction in parasite DNA detectability | 20 mg/kg body weight/day | [5] |

| Ponazuril | Neospora caninum | 90% reduction in parasite DNA detectability | 20 mg/kg body weight/day | [5] |

Core Mechanism of Action: A Multi-pronged Attack

The mechanism of action of this compound is multifaceted, primarily targeting the parasite's metabolic and cellular integrity. The core of its activity is believed to be the disruption of pyrimidine synthesis, a critical pathway for DNA replication and parasite proliferation. Additionally, it exerts significant effects on key organelles, including the mitochondria and the apicoplast.

Inhibition of Pyrimidine Biosynthesis

Recent studies on Toxoplasma gondii have provided strong evidence that toltrazuril targets the pyrimidine biosynthesis pathway.[6] Transcriptome and metabolome analyses revealed that toltrazuril treatment leads to a significant reduction in the transcription levels of two key enzymes: dUTP pyrophosphatase (dUTPase) and thymidylate kinase (TMK).[6] This enzymatic suppression results in a measurable decrease in the levels of essential pyrimidine metabolites, including dTMP and dUMP, thereby disrupting the stability of the pyrimidine network and hindering DNA synthesis.[6]

Mitochondrial Dysfunction and Oxidative Stress

Toltrazuril treatment has been shown to induce significant ultrastructural changes in the mitochondria of Eimeria species, including swelling.[7] This is accompanied by an upregulation of redox-related genes and an increase in reactive oxygen species (ROS) within the parasite.[7] The elevated oxidative stress is believed to trigger autophagy, a cellular self-degradation process, ultimately contributing to parasite death.[7] The disruption of the mitochondrial electron transport chain is a key aspect of this process.[8]

Apicoplast Disruption

The apicoplast, a non-photosynthetic plastid unique to apicomplexan parasites, is another crucial target of this compound.[2][9] This organelle is the site of essential metabolic pathways, including type II fatty acid synthesis (FASII). While the precise mechanism is still under investigation, it is believed that toltrazuril interferes with the function of the apicoplast, potentially by disrupting its biogenesis or key enzymatic activities within it. This leads to downstream effects on parasite development and replication.

Experimental Protocols

The following sections detail the methodologies employed in key experiments that have elucidated the mechanism of action of this compound.

Transcriptome and Metabolome Analysis of Toxoplasma gondii

This protocol outlines the general steps for analyzing the transcriptomic and metabolomic changes in T. gondii following treatment with toltrazuril.[6][10][11][12][13][14][15][16][17][18]

Experimental Workflow:

Methodology:

-

Toxoplasma gondii Culture: Tachyzoites of a suitable strain (e.g., RH) are propagated in a monolayer of host cells (e.g., human foreskin fibroblasts) in appropriate culture medium.

-

Drug Treatment: The infected host cell cultures are treated with a specific concentration of this compound (e.g., 1 µg/mL) for a defined period (e.g., 24 hours). A control group is treated with the vehicle (e.g., DMSO).

-

Parasite Harvesting: Parasites are harvested from the host cells, typically by syringe lysis of the host cells followed by filtration to separate the parasites.

-

RNA Extraction and Sequencing (Transcriptome):

-

Total RNA is extracted from the parasite pellets using a suitable kit.

-

RNA quality and quantity are assessed.

-

An RNA-sequencing library is prepared, which may include steps like poly(A) selection, fragmentation, and cDNA synthesis.

-

The library is sequenced on a high-throughput sequencing platform.

-

The resulting sequence data is analyzed to identify differentially expressed genes between the treated and control groups.

-

-

Metabolite Extraction and Analysis (Metabolome):

-

Metabolites are extracted from the parasite pellets using a solvent system (e.g., a mixture of methanol, acetonitrile, and water).

-

The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

-

The data is processed to identify and quantify the metabolites, and statistical analysis is performed to identify significant changes between the treated and control groups.

-

Transmission Electron Microscopy (TEM) for Ultrastructural Analysis

This protocol describes the general procedure for preparing apicomplexan parasites for TEM to observe the ultrastructural changes induced by this compound.[19][20][21][22][23][24]

Experimental Workflow:

Methodology:

-

Sample Preparation: Apicomplexan parasites (e.g., Eimeria tenella sporozoites infecting host cells) are cultured and treated with this compound as described previously.

-

Fixation: The samples are fixed with a primary fixative, typically glutaraldehyde, to preserve the cellular structures. This is followed by post-fixation with osmium tetroxide, which enhances contrast.

-

Dehydration and Embedding: The fixed samples are dehydrated through a graded series of ethanol concentrations and then infiltrated with a resin (e.g., epoxy resin). The samples are then embedded in the resin, which is polymerized by heat.

-

Sectioning and Staining: The resin blocks containing the samples are cut into ultrathin sections (typically 60-90 nm) using an ultramicrotome. The sections are collected on a grid and stained with heavy metal salts, such as uranyl acetate and lead citrate, to further enhance contrast.

-

Imaging: The stained sections are then examined using a transmission electron microscope to visualize the ultrastructural details of the parasites and identify any morphological changes induced by the drug treatment.

Assessment of Mitochondrial Dysfunction

Mitochondrial function can be assessed using several methods, including the measurement of oxygen consumption rate (OCR) with a Seahorse XF Analyzer and the determination of mitochondrial membrane potential using fluorescent dyes.[25][26][27][28][29][30][31][32][33]

Experimental Workflow for Seahorse XF Assay:

Methodology for Mitochondrial Membrane Potential:

-

Parasite Preparation: Parasites are treated with this compound as previously described.

-

Staining: The treated and control parasites are incubated with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRE).

-

Analysis: The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope. A decrease in fluorescence intensity in the treated parasites compared to the control indicates a loss of mitochondrial membrane potential.

Conclusion

The mechanism of action of this compound against apicomplexan parasites is a complex interplay of biochemical and cellular disruptions. The primary mode of action appears to be the targeted inhibition of pyrimidine biosynthesis, which is essential for parasite replication. This is further compounded by the induction of mitochondrial dysfunction, leading to oxidative stress and autophagy, and the disruption of the vital functions of the apicoplast. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the precise molecular targets of this important class of antiparasitic drugs and for the development of novel therapeutic strategies to combat diseases caused by apicomplexan parasites.

References

- 1. Efficacy of ponazuril in vitro and in preventing and treating Toxoplasma gondii infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of ponazuril on development of apicomplexans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of drugs against Cryptosporidium parvum using a simple in vitro screening method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticoccidial efficacy of toltrazuril and halofuginone against Eimeria tenella infection in broiler chickens in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of toltrazuril and ponazuril against experimental Neospora caninum infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toltrazuril inhibits Toxoplasma gondii by potentially targeting pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial drug targets in apicomplexan parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nexgenvetrx.com [nexgenvetrx.com]

- 10. Metabolomic Analysis of Toxoplasma gondii Tachyzoites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The transcriptome of Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The transcriptome of Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolic Needs and Capabilities of Toxoplasma gondii through Combined Computational and Experimental Analysis | PLOS Computational Biology [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Transcriptomic Analysis of Toxoplasma Development Reveals Many Novel Functions and Structures Specific to Sporozoites and Oocysts | PLOS One [journals.plos.org]

- 17. Dual metabolomic profiling uncovers Toxoplasma manipulation of the host metabolome and the discovery of a novel parasite metabolic capability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparative studies of Toxoplasma gondii transcriptomes: insights into stage conversion based on gene expression profiling and alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. madbarn.com [madbarn.com]

- 20. Mode of action of ponazuril against Toxoplasma gondii tachyzoites in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Real-Time Analysis of Mitochondrial Electron Transport Chain Function in Toxoplasma gondii Parasites Using a Seahorse XFe96 Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tabaslab.com [tabaslab.com]

- 27. Unique Properties of Apicomplexan Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. agilent.com [agilent.com]

- 30. Real-Time Analysis of Mitochondrial Electron Transport Chain Function in Toxoplasma gondii Parasites Using a Seahorse XFe96 Extracellular Flux Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. research.monash.edu [research.monash.edu]

- 32. The Elusive Mitochondrial Genomes of Apicomplexa: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

In Vitro Activity of Toltrazuril Sulfoxide on Eimeria Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toltrazuril and its primary metabolite, toltrazuril sulfoxide (ponazuril), are broad-spectrum anticoccidial agents with significant activity against various Eimeria species, the causative agents of coccidiosis in livestock and poultry. This technical guide provides an in-depth overview of the in vitro activity of this compound against Eimeria species. It summarizes available quantitative data on its efficacy, details relevant experimental protocols, and visualizes the current understanding of its mechanism of action and experimental workflows.

Introduction

Coccidiosis is a parasitic disease of the intestinal tract of animals, leading to significant economic losses in the agricultural industry. The triazinetrione derivatives, toltrazuril and its active metabolite this compound, are crucial for the control of this disease. Understanding their in vitro activity is paramount for optimizing treatment strategies, managing drug resistance, and developing novel anticoccidial drugs. This compound acts on the intracellular developmental stages of Eimeria, disrupting critical cellular processes and leading to the parasite's demise.[1][2]

Quantitative In Vitro Efficacy of Toltrazuril and its Metabolites

While extensive in vivo efficacy data for toltrazuril and ponazuril exists, specific in vitro IC50 and EC50 values for this compound against various Eimeria species are not widely published. However, studies on the parent compound, toltrazuril, provide valuable insights into its potent in vitro activity.

One study on Eimeria tenella merozoites demonstrated that treatment with 0.5 µg/mL toltrazuril in vitro for up to 4 hours was sufficient to induce significant transcriptional changes, indicating a rapid onset of action.[3] Another study reported that toltrazuril at a concentration of 5 µg/ml reduced the replication of E. tenella in vitro by 95%.

It is important to note that in vitro sensitivity to toltrazuril can vary between different Eimeria strains, with some field isolates showing reduced sensitivity.[4]

Table 1: Summary of In Vitro Efficacy Data for Toltrazuril against Eimeria tenella

| Compound | Eimeria Species | In Vitro Model | Concentration | Effect | Reference |

| Toltrazuril | E. tenella | Merozoite culture | 0.5 µg/mL | Significant transcriptional changes | [3] |

| Toltrazuril | E. tenella | Sporozoite replication assay | 5 µg/mL | 95% reduction in replication |

Mechanism of Action

The precise mechanism of action of this compound is multifaceted, targeting key cellular processes within the Eimeria parasite.

Interference with Pyrimidine Synthesis

Ponazuril is known to inhibit enzymes responsible for pyrimidine synthesis, which are essential for the production of nucleic acids.[1][5] By disrupting this pathway, the drug effectively halts DNA replication and parasite proliferation.

Disruption of the Respiratory Chain

Studies have shown that toltrazuril can inhibit enzymes in the respiratory chain of Eimeria, such as NADH oxidase and fumarate reductase.[3] This interference with mitochondrial respiration leads to a depletion of the parasite's energy supply.

Induction of Oxidative Stress and Autophagy

Transcriptional analysis of Eimeria tenella merozoites treated with toltrazuril revealed an upregulation of redox-related genes and an increase in reactive oxygen species (ROS).[3] This oxidative stress is believed to trigger autophagy, a cellular self-degradation process, ultimately leading to parasite death.

Disruption of Cell Division

Toltrazuril and its sulfoxide metabolite have been observed to interfere with nuclear division in Eimeria schizonts and microgamonts.[3] Transcriptomic data supports this, showing a significant downregulation of cell cycle-related genes following toltrazuril treatment.[3]

Signaling Pathway Involvement

While the complete signaling cascade affected by this compound is still under investigation, transcriptomic analysis of toltrazuril-treated Eimeria tenella merozoites has shown an enrichment of upregulated genes in the small GTPase-mediated signal transduction pathway.[3] Small GTPases are crucial regulators of various cellular processes, including vesicular trafficking, cytoskeletal organization, and cell proliferation. Their disruption likely contributes significantly to the anticoccidial effect of the drug.

Caption: Putative mechanism of action of this compound in Eimeria.

Experimental Protocols

The following protocols are based on methodologies described in the cited literature for the in vitro cultivation and drug sensitivity testing of Eimeria species.

In Vitro Culture of Eimeria tenella Merozoites

This protocol is adapted from a study investigating the transcriptional response of E. tenella to toltrazuril.[3]

Materials:

-

Madin-Darby Bovine Kidney (MDBK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Eimeria tenella sporulated oocysts

-

This compound (Ponazuril)

-

Dimethyl sulfoxide (DMSO)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture: Maintain MDBK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 atmosphere.

-

Sporozoite Excystation: Excyst E. tenella sporozoites from sporulated oocysts using standard procedures involving mechanical grinding and enzymatic digestion.

-

Infection of MDBK cells: Seed MDBK cells in culture plates to form a confluent monolayer. Infect the monolayer with freshly excysted sporozoites.

-

Merozoite Harvest: Harvest second-generation merozoites from the infected cell culture supernatant at the appropriate time post-infection.

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Suspend the harvested merozoites in fresh DMEM.

-

Add the desired concentration of this compound (e.g., 0.5 µg/mL) to the merozoite suspension. Use a DMSO-only control.

-

Incubate for the desired time points (e.g., 0, 1, 2, 4 hours).

-

-

Analysis: After incubation, harvest the merozoites for downstream analysis, such as RNA extraction for transcriptomics or viability assays.

Caption: Experimental workflow for in vitro treatment of E. tenella merozoites.

In Vitro Sporozoite Invasion and Replication Assay

This protocol is a generalized procedure for assessing the effect of this compound on sporozoite invasion and intracellular development, often quantified by qPCR.

Materials:

-

Same as in Protocol 4.1

-

DNA extraction kit

-

qPCR machine and reagents

-

Primers specific for Eimeria DNA

Procedure:

-

Cell Culture and Infection: Prepare MDBK cell monolayers in multi-well plates and infect with freshly excysted sporozoites as described in Protocol 4.1.

-

Drug Treatment:

-

Pre-treatment of sporozoites: Incubate sporozoites with different concentrations of this compound for a defined period (e.g., 1 hour) before adding them to the cell monolayer.

-

Post-infection treatment: Add this compound to the culture medium at various time points after infection.

-

-

Sample Collection: At different time points post-infection (e.g., 2, 24, 48 hours), lyse the infected cells and collect the total cellular content.

-

DNA Extraction and qPCR:

-

Extract total DNA from the collected samples.

-

Perform qPCR using primers specific for an Eimeria gene to quantify the amount of parasite DNA. An increase in parasite DNA over time indicates replication.

-

-

Data Analysis: Calculate the percentage of inhibition of invasion (at early time points) and replication (at later time points) by comparing the amount of parasite DNA in treated wells to that in control wells.

Caption: Workflow for sporozoite invasion and replication inhibition assay.

Conclusion

This compound is a potent inhibitor of Eimeria species in vitro. Its mechanism of action is complex, involving the disruption of fundamental cellular processes such as pyrimidine synthesis, mitochondrial respiration, and cell division, as well as the induction of oxidative stress and autophagy. While more quantitative in vitro efficacy data for this compound against a wider range of Eimeria species is needed, the available information and established experimental protocols provide a solid foundation for further research and development in the field of anticoccidial drugs. The continued investigation into the specific signaling pathways affected by this compound will be crucial for understanding its complete mechanism of action and for the development of next-generation coccidiostats.

References

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Toltrazuril Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toltrazuril sulfoxide, the primary metabolite of the broad-spectrum antiprotozoal agent toltrazuril, plays a crucial role in the efficacy and pharmacokinetic profile of the parent drug. A thorough understanding of its physicochemical properties and solubility is paramount for the development of effective drug formulations, analytical methods, and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, including its chemical structure, molecular weight, melting point, and solubility in various solvents. Detailed experimental protocols for the determination of these properties are also presented, alongside a visualization of its metabolic pathway.

Physicochemical Properties

This compound is a triazinetrione derivative formed through the oxidation of toltrazuril. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione | [1] |

| Molecular Formula | C₁₈H₁₄F₃N₃O₅S | [1][2] |

| Molecular Weight | 441.38 g/mol | [2][3] |

| CAS Number | 69004-15-5 | [1][2] |

| Appearance | White to off-white solid/powder | [4][5] |

| Melting Point | 120.5-122.4 °C | [5] |

| pKa | No experimental data available. The parent compound, toltrazuril, has a predicted pKa of 6.47 ± 0.20. | [6] |

| logP | No experimental data available for this compound. A predicted logP for toltrazuril is 4.4. | [7] |

Solubility Profile

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (Needs sonication) | [4] |

| Water | Sparingly soluble/Insoluble. The parent compound toltrazuril is practically insoluble in water. | [8] |

| Ethanol | Sparingly soluble/Insoluble. The parent compound toltrazuril has a solubility of approximately 1 mg/mL. | [6] |

| Acetonitrile | Soluble (often used as a solvent for analytical standards) | [9] |

| Methanol | No specific data available for this compound. |

Note on Aqueous Solubility: The solubility of triazine derivatives like toltrazuril and its metabolites is known to be pH-dependent. While specific data for this compound is lacking, it is anticipated to have low aqueous solubility, particularly at neutral pH. The parent compound, toltrazuril, requires an alkaline environment (pH 8-10) to dissolve in water, and precipitation can occur at lower pH values.

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method.

Workflow for Shake-Flask Solubility Determination:

Caption: A schematic representation of the shake-flask method for solubility determination.

Detailed Protocol:

-

Preparation: Add an excess amount of crystalline this compound to a glass vial.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate buffer of a specific pH, ethanol).

-

Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand at the same temperature to permit the undissolved solid to sediment. For fine suspensions, centrifugation may be necessary.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm pore size) to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility from the measured concentration, taking into account any dilutions made.

pKa Determination (Potentiometric Titration)

Principle: The pKa of an ionizable compound can be determined by titrating a solution of the compound with a strong acid or base and monitoring the pH of the solution. The pKa is the pH at which the compound is 50% ionized.

Workflow for pKa Determination by Potentiometric Titration:

Caption: A simplified workflow for determining the pKa of a compound using potentiometric titration.

Detailed Protocol:

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., a co-solvent of water and an organic solvent like methanol or DMSO may be necessary due to low aqueous solubility).

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a stirrer.

-

Titration: Gradually add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point.

logP Determination (Reverse-Phase HPLC Method)

Principle: The logarithm of the partition coefficient (logP) can be estimated from the retention time of a compound on a reverse-phase HPLC column. A linear relationship exists between the logarithm of the capacity factor (log k') and the known logP values of a series of standard compounds.

Workflow for logP Determination by RP-HPLC:

Caption: A workflow illustrating the determination of logP using a reverse-phase HPLC method.

Detailed Protocol:

-

Standard Selection: Choose a series of well-characterized compounds with known logP values that span the expected logP of this compound.

-

Chromatographic Conditions: Use a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Analysis: Inject the standard compounds and this compound onto the HPLC system and record their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculation of Capacity Factor (k'): Calculate the capacity factor for each compound using the formula: k' = (t_R - t_0) / t_0.

-

Calibration Curve: Plot the logarithm of the capacity factor (log k') for the standard compounds against their known logP values. Perform a linear regression to obtain the equation of the calibration curve.

-

logP Determination: Using the log k' value of this compound, calculate its logP from the linear regression equation.

Metabolic Pathway

Toltrazuril is metabolized in vivo primarily through oxidation to form this compound, which is then further oxidized to toltrazuril sulfone. Both metabolites are considered active.

Caption: The metabolic conversion of toltrazuril to its sulfoxide and sulfone metabolites.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties and solubility of this compound. While some key experimental values such as pKa and logP are not yet publicly documented, the provided methodologies offer a clear path for their determination. The data and protocols presented herein are intended to be a valuable resource for researchers and professionals in the fields of drug discovery, formulation, and analytical science, facilitating further research and development of toltrazuril and its metabolites.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. enamine.net [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Toltrazuril sulfoxide as a primary metabolite of toltrazuril

An In-depth Technical Guide on Toltrazuril Sulfoxide as a Primary Metabolite of Toltrazuril

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toltrazuril is a triazinetrione-based antiprotozoal agent widely utilized in veterinary medicine to control coccidiosis in poultry and other livestock.[1] Its efficacy is not solely dependent on the parent compound but is significantly enhanced by its metabolic transformation within the host animal. Following administration, toltrazuril is rapidly metabolized into this compound, a short-lived intermediary metabolite.[1][2][3] This conversion is critical, as the sulfoxide metabolite itself exhibits potent anticoccidial activity. The subsequent oxidation of this compound leads to the formation of toltrazuril sulfone, another major and more stable metabolite that also contributes to the sustained therapeutic effect of the drug.[4][5][6] A comprehensive understanding of the formation, pharmacokinetics, and quantification of this compound is therefore essential for optimizing treatment protocols and addressing residue considerations in food-producing animals.

Metabolic Pathway

The biotransformation of toltrazuril primarily occurs in the liver, where it undergoes sequential oxidation. The initial and principal metabolic step is the S-oxidation of the parent toltrazuril molecule to form this compound (TZR-SO).[4][5] This metabolite is then further oxidized to form the more persistent toltrazuril sulfone (TZR-SO2).[1][4] This metabolic cascade is crucial for the drug's mechanism of action and its prolonged efficacy.[7]

Caption: Metabolic conversion of toltrazuril to its sulfoxide and sulfone metabolites.

Quantitative Data

The pharmacokinetic profiles of toltrazuril and its metabolites have been characterized in various target animal species. The following tables summarize key quantitative data from pharmacokinetic and residue depletion studies, highlighting the rapid conversion of toltrazuril to this compound and the subsequent formation of toltrazuril sulfone.

Table 1: Plasma Pharmacokinetic Parameters of Toltrazuril and its Metabolites in Broiler Chickens After a Single Oral Dose

| Parameter | Toltrazuril (20 mg/kg) | This compound (20 mg/kg) | Toltrazuril Sulfone (20 mg/kg) | Reference |

| Cmax (µg/mL) | 25.2 | Not Reported | Not Reported | [4][7] |

| Tmax (hr) | 4.7 | Not Reported | Not Reported | [4][7] |

| T½ (hr) | 10.7 | 15.3 | 82.9 | [4][7] |

| Data presented as mean values. |

Table 2: Plasma Pharmacokinetic Parameters of Toltrazuril and its Metabolites in Pigs After a Single Oral Dose

| Parameter | Toltrazuril (20 mg/kg) | This compound (20 mg/kg) | Toltrazuril Sulfone (20 mg/kg) | Reference |

| Cmax (µg/mL) | 8.18 | Not Reported | Not Reported | [3] |

| Tmax (hr) | 12.0 | Not Reported | Not Reported | [3] |

| T½ (hr) | 68.9 | 53.2 | 245 | [3] |

| Data presented as mean values. |

Table 3: Tissue Residue Concentrations of Toltrazuril and its Metabolites in Suckling Piglets

| Tissue | Toltrazuril | Toltrazuril Sulfone (TZR-SO2) | Reference |

| Liver | Undetectable after 18 days (p.o.) | Still detectable after 36 days | [8] |

| Jejunum | Undetectable after 24 days (i.m.) | Still detectable after 36 days | [8] |

| Study compared oral (p.o.) and intramuscular (i.m.) administration. TZR-SO2 is the major residue. |

Experimental Protocols

The quantification of toltrazuril and its metabolites, including this compound, in biological matrices such as plasma, tissues, and eggs typically involves sophisticated analytical techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[9]

Sample Preparation and Extraction

A robust sample preparation procedure is critical to remove interfering substances from the matrix and concentrate the analytes of interest. A common approach involves liquid-liquid extraction followed by a clean-up step.

Caption: General experimental workflow for the extraction of toltrazuril metabolites.

Detailed Protocol Steps:

-

Homogenization & Weighing: Tissue samples are homogenized, and a precise amount (e.g., 5 g) is weighed into a centrifuge tube.[9]

-

Extraction: An organic solvent, typically acetonitrile, is added to the sample. The mixture is vortexed and sonicated to ensure thorough extraction of the analytes from the matrix.[9]

-

Salting-Out Liquid-Liquid Extraction (SALLE): A salt, such as sodium chloride, is added to induce phase separation between the aqueous and organic layers.[9]

-

Centrifugation: The sample is centrifuged to pellet solid debris and clearly separate the layers.

-

Supernatant Collection: The upper organic layer (acetonitrile) containing the analytes is transferred to a clean tube.

-

Clean-up: An additional clean-up step, such as a liquid-liquid wash with n-hexane, may be performed to remove lipids. The upper n-hexane layer is discarded.[9]

-

Analysis: The final extract is ready for injection into the LC-MS/MS system.

Instrumental Analysis: LC-MS/MS

The separation and detection of toltrazuril and its metabolites are achieved using LC-MS/MS.

Typical HPLC Conditions:

-

Column: A reverse-phase C18 column is commonly used for separation.[10][11]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (often with additives like ammonium acetate or formic/acetic acid) is employed.[10][12]

-

Flow Rate: A standard flow rate of 0.5 - 1.0 mL/min is typical.[12]

-

Detection: UV detection can be used, but mass spectrometry offers superior specificity and sensitivity.[10][12]

Typical Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) is the most common interface.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and monitoring for unique product ions generated after fragmentation in the collision cell. This highly specific detection method minimizes matrix interference.

Caption: Logical flow of analyte analysis in an LC-MS/MS system.

Conclusion

This compound is the principal metabolite of toltrazuril, playing a pivotal role in its overall anticoccidial activity. Its formation via S-oxidation is a rapid and extensive process in target species. The subsequent conversion to the highly persistent toltrazuril sulfone metabolite ensures a long duration of action but also necessitates careful consideration of withdrawal periods for food safety. The analytical methodologies, particularly LC-MS/MS, are well-established for the reliable quantification of this compound and other related residues in complex biological matrices. The data and protocols outlined in this guide serve as a critical resource for professionals engaged in veterinary drug development, pharmacokinetic research, and regulatory science.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of toltrazuril and its metabolites, this compound and toltrazuril sulfone, after a single oral administration to pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Metabolism of Toltrazuil and Its Major Metabolites after Oral Administration in Broilers [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. actavet.vfu.cz [actavet.vfu.cz]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of toltrazuril and its metabolite, toltrazuril sulfone, in suckling piglets following oral and intramuscular administrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Absorption and Distribution of Toltrazuril and Toltrazuril Sulfone in Plasma, Intestinal Tissues and Content of Piglets after Oral or Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Toltrazuril Sulfoxide in Poultry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of toltrazuril sulfoxide, the primary active metabolite of the anticoccidial drug toltrazuril, in poultry. This document delves into the pharmacokinetics, mechanism of action, metabolism, efficacy, and safety of toltrazuril and its metabolites, presenting key data in a structured format to facilitate research and development in poultry health.

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant economic threat to the global poultry industry. Toltrazuril, a triazinetrione derivative, is a widely used anticoccidial agent for the control of this disease.[1] Following administration, toltrazuril is metabolized into two main active metabolites: this compound (TZR-SO) and toltrazuril sulfone (TZR-SO2).[2] this compound is considered the principal active metabolite responsible for the drug's therapeutic efficacy. Understanding the pharmacological profile of this compound is therefore critical for optimizing treatment protocols, ensuring food safety, and mitigating the development of drug resistance.

Metabolism of Toltrazuril

Toltrazuril undergoes rapid and extensive metabolism in poultry. The primary metabolic pathway involves the oxidation of the parent compound, toltrazuril, into this compound (TZR-SO). This is followed by a slower oxidation of TZR-SO to toltrazuril sulfone (TZR-SO2).[3] This metabolic conversion is a critical aspect of the drug's activity, as the metabolites are pharmacologically active.

Figure 1: Metabolic pathway of toltrazuril in poultry.

Pharmacokinetics

The pharmacokinetic profile of toltrazuril and its metabolites has been investigated in broiler chickens. Following oral administration, toltrazuril is well absorbed and rapidly converted to its sulfoxide and sulfone metabolites.

Table 1: Pharmacokinetic Parameters of Toltrazuril and its Metabolites in Broiler Chickens Following a Single Oral Administration

| Parameter | Toltrazuril (TZR) | This compound (TZR-SO) | Toltrazuril Sulfone (TZR-SO2) | Dosage | Reference |

| Cmax (µg/mL) | 16.4 ± 2.0 | - | - | 10 mg/kg | [4] |

| 25.2 ± 1.5 | - | - | 20 mg/kg | [4] | |

| Tmax (h) | 5.0 | - | - | 10 mg/kg | [4] |

| 4.7 | - | - | 20 mg/kg | [4] | |

| Elimination Half-Life (t½) (h) | 10.6 | 14.8 | 80.3 | 10 mg/kg | [5] |

| 10.7 | 15.3 | 82.9 | 20 mg/kg | [5] |

Table 2: Pharmacokinetic Parameters of Toltrazuril in Broiler Chickens Following Repeated Oral Administration (7 mg/kg for 2 consecutive days)

| Parameter | First Dose | Second Dose | Reference |

| Cmax (µg/mL) | 6.56 ± 1.26 | 6.70 ± 0.60 | [6][7] |

| Tmax (h) | 2.56 ± 0.16 | 2.52 | [6][7] |

| Elimination Half-Life (t½β) (h) | 14.92 | 16.19 | [6][7] |

| Mean Residence Time (MRT) (h) | 21.33 | 23.14 | [6][7] |

Mechanism of Action

Toltrazuril and its active metabolites, including this compound, exert their anticoccidial effect by disrupting crucial intracellular processes within the Eimeria parasite. The primary mechanisms of action include:

-

Interference with Nuclear Division: Toltrazuril disrupts the division of the parasite's nucleus, thereby inhibiting its replication and maturation.[8] This affects both schizogony and gametogony stages of the parasite's life cycle.[1]

-

Mitochondrial Dysfunction: The drug interferes with the activity of the mitochondria, which are essential for the parasite's respiratory metabolism.[8] This impairment of energy production ultimately leads to the parasite's death.

-

Swelling of Endoplasmic Reticulum and Golgi Apparatus: Treatment with toltrazuril leads to swelling of the endoplasmic reticulum and Golgi apparatus, and changes in the perinuclear space of the parasite.

References

- 1. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coccidiostats and Poultry: A Comprehensive Review and Current Legislation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. researchgate.net [researchgate.net]

- 5. fda.gov [fda.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Toltrazuril: A Technical Guide to Sulfoxide Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of toltrazuril sulfoxide, a key metabolite of the anticoccidial drug toltrazuril. This document details the enzymatic processes involved, presents quantitative pharmacokinetic data across various species, and outlines the experimental protocols used to elucidate this metabolic transformation.

Introduction to Toltrazuril Metabolism

Toltrazuril, a triazinetrione derivative, is a widely used veterinary drug for the prevention and treatment of coccidiosis in poultry and livestock. Following administration, toltrazuril undergoes significant metabolism, primarily through oxidation, to form two major metabolites: this compound (TZR-SO) and toltrazuril sulfone (TZR-SO2).[1][2][3] The initial and rate-limiting step in this pathway is the conversion of toltrazuril to this compound. Understanding this metabolic step is crucial for evaluating the drug's efficacy, pharmacokinetics, and potential for drug-drug interactions.

The Enzymatic Pathway of Toltrazuril Sulfoxidation

The metabolic conversion of toltrazuril to its sulfoxide form is a critical step that influences the drug's overall pharmacokinetic profile. This biotransformation is primarily catalyzed by a superfamily of enzymes known as cytochrome P450 monooxygenases (CYPs).

Role of Cytochrome P450 Enzymes

In vitro studies utilizing rat liver microsomes have demonstrated that the S-oxygenation of toltrazuril is mediated by cytochrome P450 enzymes. Specifically, research points to the involvement of the CYP3A subfamily of enzymes in this oxidative reaction.[4] These enzymes are abundantly expressed in the liver and are responsible for the metabolism of a wide range of xenobiotics. The subsequent oxidation of this compound to toltrazuril sulfone is also catalyzed by CYP enzymes, with the CYP3A subfamily again playing a predominant role.[1][4]

While the involvement of CYPs is well-established, the potential contribution of another class of enzymes, the flavin-containing monooxygenases (FMOs), to toltrazuril sulfoxidation has not been extensively investigated in the available literature. FMOs are also capable of catalyzing the oxidation of sulfur-containing compounds.

The metabolic pathway can be visualized as a two-step oxidation process:

Quantitative Pharmacokinetic Data

The metabolism of toltrazuril to its sulfoxide and sulfone metabolites has been characterized in several animal species. The following tables summarize key pharmacokinetic parameters for toltrazuril and its metabolites following oral administration.

Table 1: Pharmacokinetic Parameters of Toltrazuril and its Metabolites in Pigs

| Parameter | Toltrazuril (10 mg/kg) | This compound (10 mg/kg) | Toltrazuril Sulfone (10 mg/kg) | Toltrazuril (20 mg/kg) | This compound (20 mg/kg) | Toltrazuril Sulfone (20 mg/kg) |

| Cmax (µg/mL) | 4.24 | - | - | 8.18 | - | - |

| Tmax (h) | 15.0 | - | - | 12.0 | - | - |

| t½ (h) | 48.7 | 51.9 | 231 | 68.9 | 53.2 | 245 |

Data from Lim et al. (2010)[3]

Table 2: Pharmacokinetic Parameters of Toltrazuril and its Metabolites in Rabbits

| Parameter | Toltrazuril (10 mg/kg) | This compound (10 mg/kg) | Toltrazuril Sulfone (10 mg/kg) | Toltrazuril (20 mg/kg) | This compound (20 mg/kg) | Toltrazuril Sulfone (20 mg/kg) |

| Cmax (µg/mL) | 30.2 ± 1.5 | 8.9 ± 1.3 | 14.7 ± 3.9 | 39.4 ± 1.2 | 12.5 ± 3.9 | 24.9 ± 8.74 |

| Tmax (h) | 20.0 ± 6.9 | 20.0 ± 6.9 | 96.0 ± 0.0 | 28.0 ± 6.9 | 20.0 ± 6.9 | 112.0 ± 6.9 |

| t½ (h) | 52.7 ± 3.6 | 56.1 ± 10.7 | 76.7 ± 7.5 | 56.7 ± 1.9 | 68.8 ± 12.5 | 82.3 ± 12.6 |

Data from Kim et al. (2010)[2]

Table 3: Pharmacokinetic Parameters of Toltrazuril and its Metabolites in Broiler Chickens

| Parameter | Toltrazuril (10 mg/kg) | This compound (10 mg/kg) | Toltrazuril Sulfone (10 mg/kg) | Toltrazuril (20 mg/kg) | This compound (20 mg/kg) | Toltrazuril Sulfone (20 mg/kg) |

| Cmax (µg/mL) | 16.4 | - | - | 25.2 | - | - |

| Tmax (h) | 5.0 | - | - | 4.7 | - | - |

| t½ (h) | 10.6 | 14.8 | 80.3 | 10.7 | 15.3 | 82.9 |

Data from Kim et al. (2013)[5]

Table 4: Pharmacokinetic Parameters of Toltrazuril and its Metabolites in Goats (20 mg/kg)

| Parameter | Toltrazuril | This compound | Toltrazuril Sulfone |

| Cmax (µg/mL) | 42.20 | 10.98 | 27.00 |

| Tmax (h) | 48.00 | - | - |

| t½ (h) | 64.07 | 55.66 | 73.13 |

Data from a study in non-pregnant goats[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolic pathway of toltrazuril to its sulfoxide form.

In Vivo Pharmacokinetic Studies

These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of toltrazuril and its metabolites in a living organism.

Experimental Workflow for In Vivo Pharmacokinetic Studies:

Detailed Protocol for Plasma Sample Analysis by HPLC:

-

Sample Preparation:

-

To 100 µL of plasma, add 1 mL of ethyl acetate.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 173 x g for 10 minutes.[1]

-

Transfer the supernatant (ethyl acetate layer) to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of acetonitrile.[1]

-

-

HPLC Conditions:

-

System: Agilent 1200 series or equivalent.[1]

-

Column: C18 reverse-phase column (e.g., LiChrospher RP-18, 5 µm, 250 mm x 4.6 mm).[6]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common isocratic mobile phase is a 60:40 (v/v) mixture of acetonitrile and water.[6]

-

Flow Rate: 1.4 mL/min.[6]

-

Detection: UV detector set at 244 nm.[6]

-

Injection Volume: 100 µL.[1]

-

In Vitro Metabolism Studies Using Liver Microsomes

In vitro studies with liver microsomes are instrumental in identifying the specific enzymes responsible for a drug's metabolism and in determining the kinetic parameters of the metabolic reactions.

Experimental Workflow for In Vitro Metabolism Studies:

Detailed Protocol for In Vitro Toltrazuril Metabolism Assay:

-

Incubation Mixture Preparation (per reaction):

-

Phosphate buffer (100 mM, pH 7.4)

-

Liver microsomes (e.g., rat, human; final protein concentration 0.5-1.0 mg/mL)

-

Toltrazuril (dissolved in a suitable solvent like DMSO, final concentration to be varied for kinetic studies)

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding a solution of NADPH (final concentration ~1 mM).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

-

Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Analyze the supernatant for the presence of toltrazuril and its sulfoxide metabolite using a validated HPLC or LC-MS/MS method as described in section 4.1.

-

-

Enzyme Inhibition Studies (for identifying specific CYPs):

-

To identify the specific CYP isozymes involved, parallel incubations can be performed in the presence of known selective inhibitors of different CYP families (e.g., ketoconazole for CYP3A). A significant reduction in the formation of this compound in the presence of a specific inhibitor would indicate the involvement of that CYP isozyme.

-

Conclusion

The metabolism of toltrazuril to this compound is a primary metabolic pathway mediated predominantly by the cytochrome P450 enzyme system, with the CYP3A subfamily playing a key role. This initial oxidative step is crucial in the overall pharmacokinetic profile of the drug and its subsequent conversion to the active sulfone metabolite. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and veterinary medicine, facilitating further investigation into the metabolism and disposition of this important anticoccidial agent.

References

- 1. Stereoselective S-oxygenation of an aryl-trifluoromethyl sulfoxide to the corresponding sulfone by rat liver cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plasma disposition of toltrazuril and its metabolites, this compound and toltrazuril sulfone, in rabbits after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Absorption and Distribution of Toltrazuril and Toltrazuril Sulfone in Plasma, Intestinal Tissues and Content of Piglets after Oral or Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Exploratory Studies on the Antiprotozoal Spectrum of Toltrazuril Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toltrazuril and its primary active metabolite, toltrazuril sulfoxide (ponazuril), are broad-spectrum antiprotozoal agents with significant activity against a wide range of apicomplexan parasites. This technical guide provides an in-depth overview of the antiprotozoal spectrum of this compound, presenting key quantitative data from various in vitro and in vivo exploratory studies. Detailed experimental protocols for the assessment of anti-protozoal efficacy are outlined to facilitate the replication and extension of these seminal studies. Furthermore, this guide visualizes the proposed mechanism of action and representative experimental workflows using the DOT language for clear, structured comprehension.

Introduction

Toltrazuril is a triazinetrione derivative developed for the control of coccidiosis in poultry and livestock.[1][2] Following administration, toltrazuril is metabolized into this compound and toltrazuril sulfone, with the former being a major and active metabolite.[3] Toltrazuril and its metabolites exhibit a broad spectrum of activity against various intracellular protozoan parasites, making them crucial therapeutic agents in veterinary medicine.[4][5] The mechanism of action is primarily attributed to the disruption of critical metabolic pathways in the parasite, including the respiratory chain and pyrimidine synthesis, ultimately leading to the parasite's death.[6][7] This guide focuses on the antiprotozoal efficacy of this compound, summarizing the existing data and methodologies for its evaluation.

Antiprotozoal Spectrum and Efficacy: Quantitative Data

The following tables summarize the quantitative data on the efficacy of toltrazuril and its metabolite, this compound (ponazuril), against various protozoan parasites.

Table 1: In Vitro Efficacy of Toltrazuril and its Metabolites against Apicomplexan Parasites

| Parasite | Drug | Cell Line | Efficacy Metric | Concentration | % Inhibition / Effect | Citation |

| Toxoplasma gondii | Toltrazuril | Human foreskin fibroblast | IC50 | 45.3 ng/mL | 50% inhibition of proliferation | [8] |

| Toxoplasma gondii | Toltrazuril | BeWo (human trophoblastic cells) | - | 12.5 µg/mL | Significant decrease in intracellular parasites | [9][10] |

| Sarcocystis neurona | This compound (Ponazuril) | Bovine turbinate cells | - | 100 ng/mL | 94.4% inhibition of merozoite production | [11] |

| Sarcocystis neurona | This compound (Ponazuril) | Bovine turbinate cells | - | 1,000 ng/mL | 98.5% inhibition of merozoite production | [11] |

| Sarcocystis neurona | Ponazuril | Cell cultures | - | 1.0 µg/mL | >90% inhibition of merozoite production | [12] |

| Sarcocystis neurona | Ponazuril | Cell cultures | - | 5.0 µg/mL | >95% inhibition of merozoite production | [12] |

| Eimeria tenella | Toltrazuril | - | - | 0.5 µg/mL | Altered gene transcription profiles in merozoites | [13][14] |

Table 2: In Vivo Efficacy of Toltrazuril and its Metabolites against Apicomplexan Parasites

| Parasite | Animal Model | Drug | Dosage | Treatment Regimen | Key Findings | Citation |

| Toxoplasma gondii | BALB/c mice | Niclosamide (comparative) | 160, 200, 240 mg/kg·bw | 7 days | 20%, 40%, and 50% survival, respectively | [8] |

| Neospora caninum | Pregnant C57/BL6 mice | Toltrazuril | 52.5 mg/kg body weight/day | 6 consecutive days post-infection | 87% treatment efficacy in reducing pre- and perinatal losses and parasite detection in the brain | [15] |

| Neospora caninum | Congenitally infected newborn C57BL/6 mice | Toltrazuril | 31.25 mg/kg body weight | Three treatments | 54% survival in treated group vs. 30% in placebo group | [16][17] |

| Neospora caninum | Calves | This compound (Ponazuril) | Not specified | One or six consecutive days | Complete abrogation of parasite detectability in brain and other organs | [18] |

| Sarcocystis neurona | Horses | This compound (Ponazuril) | 2.5 or 5 mg/kg | Daily for 28 days post-challenge | Reduced clinical signs; 71% and 40% of horses developed neurologic abnormalities, respectively, compared to 100% in untreated horses | [11] |

Experimental Protocols

In Vitro Susceptibility Assay for Toxoplasma gondii

This protocol is adapted from studies evaluating the efficacy of compounds against T. gondii proliferation in cell culture.[2][8]

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Toxoplasma gondii tachyzoites.

Materials:

-

Host cell line (e.g., human foreskin fibroblasts - HFF)

-

Toxoplasma gondii tachyzoites (e.g., RH strain)

-

Culture medium (e.g., DMEM with 10% fetal bovine serum)

-

This compound stock solution (dissolved in DMSO)

-

96-well culture plates

-

Incubator (37°C, 5% CO2) | Assay for parasite viability (e.g., β-galactosidase reporter assay, quantitative PCR)

Procedure:

-

Seed HFF cells into 96-well plates and grow to confluence.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be non-toxic to the host cells (typically <0.5%).

-

Infect the confluent HFF monolayers with T. gondii tachyzoites at a specific multiplicity of infection (MOI).

-

Immediately after infection, remove the inoculum and add the culture medium containing the different concentrations of this compound. Include appropriate controls (untreated infected cells and uninfected cells).

-

Incubate the plates for a period that allows for multiple rounds of parasite replication (e.g., 48-72 hours).

-

After incubation, quantify the parasite proliferation using a suitable assay.

-

Calculate the percentage of inhibition for each drug concentration relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Murine Model of Congenital Toxoplasmosis

This protocol is based on established murine models for studying congenital toxoplasmosis.[1][19][20][21]

Objective: To evaluate the in vivo efficacy of this compound in preventing vertical transmission and reducing disease severity in a murine model of congenital toxoplasmosis.

Materials:

-

Pregnant mice (e.g., C57BL/6 or Swiss Webster)

-

Toxoplasma gondii (e.g., ME49 strain tissue cysts or tachyzoites)

-

This compound formulation for oral gavage

-

Placebo control

-

Equipment for animal handling, infection, and treatment administration

-

Methods for assessing outcomes (e.g., monitoring maternal and pup survival, PCR for parasite load in maternal and fetal tissues, histopathology)

Procedure:

-

Mate female mice and determine the day of gestation (E0.5).

-

On a specific day of gestation (e.g., E8.5 or E9.5), infect the pregnant dams with T. gondii via an appropriate route (e.g., oral gavage with tissue cysts or intravenous injection of tachyzoites).[20][21]

-

Initiate treatment with this compound at a predetermined dose and schedule. A control group should receive a placebo.

-

Monitor the pregnant dams for clinical signs of disease and pregnancy outcomes (e.g., abortion, stillbirth, live births).

-

After birth, monitor the survival and health of the pups.

-

At a designated time point, euthanize the dams and a subset of pups.

-

Collect maternal and fetal/neonatal tissues (e.g., brain, spleen, placenta) for analysis.

-

Quantify the parasite load in the collected tissues using quantitative PCR.

-

Perform histopathological examination of tissues to assess inflammation and parasite presence.

-

Analyze the data statistically to compare the outcomes between the treated and placebo groups.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed molecular targets of toltrazuril and its metabolites within the apicomplexan parasite.

Caption: Proposed mechanism of action of this compound in apicomplexan parasites.

Experimental Workflow for In Vitro Drug Susceptibility Testing

The following diagram outlines the key steps in an in vitro assay to determine the efficacy of an antiprotozoal compound.

Caption: Workflow for in vitro antiprotozoal drug susceptibility testing.

Experimental Workflow for In Vivo Murine Model of Infection

The following diagram illustrates the general workflow for assessing the efficacy of an antiprotozoal compound in a murine infection model.

Caption: Workflow for in vivo evaluation of antiprotozoal drug efficacy in a murine model.

Conclusion

This compound demonstrates a potent and broad-spectrum activity against a variety of clinically significant apicomplexan parasites. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals. Further exploratory studies are warranted to fully elucidate the molecular mechanisms of action and to explore the potential of this compound against a wider range of protozoan pathogens. The standardized methodologies outlined herein will be instrumental in ensuring the comparability and reproducibility of future research in this field.

References

- 1. r-5.org [r-5.org]

- 2. A Systematic Review of In vitro and In vivo Activities of Anti-Toxoplasma Drugs and Compounds (2006–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of toltrazuril and its metabolites, this compound and toltrazuril sulfone, after a single oral administration to pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toltrazuril - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. ponazuril.net [ponazuril.net]

- 7. Possible mode of action of toltrazuril: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Treatment of toxoplasmosis: Current options and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Enrofloxacin and Toltrazuril Are Able to Reduce Toxoplasma gondii Growth in Human BeWo Trophoblastic Cells and Villous Explants from Human Third Trimester Pregnancy [frontiersin.org]

- 11. avmajournals.avma.org [avmajournals.avma.org]

- 12. Determination of the activity of ponazuril against Sarcocystis neurona in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Toltrazuril treatment to control diaplacental Neospora caninum transmission in experimentally infected pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 17. researchgate.net [researchgate.net]

- 18. An explorative study to assess the efficacy of toltrazuril-sulfone (ponazuril) in calves experimentally infected with Neospora caninum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Treatment of Toxoplasmosis: Historical Perspective, Animal Models, and Current Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Establishment of a murine model of congenital toxoplasmosis and validation of a qPCR assay to assess the parasite load in maternal and fetal tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Establishment of a murine model of congenital toxoplasmosis and validation of a qPCR assay to assess the parasite load in maternal and fetal tissues [frontiersin.org]

Methodological & Application

Application Note: Quantification of Toltrazuril Sulfoxide in Plasma by HPLC-MS/MS

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of toltrazuril sulfoxide in plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (Toltrazuril-d3) to ensure accuracy and precision. The method is validated according to established bioanalytical guidelines and is suitable for pharmacokinetic studies in drug development.

Introduction

Toltrazuril is a triazinetrione anticoccidial agent widely used in veterinary medicine. Its major metabolite, this compound, is a key analyte for pharmacokinetic and residue analysis.[1][2] A reliable method for quantifying this compound in biological matrices is essential for evaluating the safety and efficacy of the parent drug. This document provides a detailed protocol for its quantification in plasma using HPLC-MS/MS, a technique known for its high sensitivity and selectivity.[1]

Experimental Protocols

Materials and Reagents

-

This compound (Reference Standard)

-

Toltrazuril-d3 (Internal Standard)[3]

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Control Plasma

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and toltrazuril-d3 in methanol.

-

Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the toltrazuril-d3 stock solution with acetonitrile.

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL IS working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or HPLC vial.

-